Boc-Nle-OH

Catalog No.
S665838
CAS No.
6404-28-0
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nle-OH

CAS Number

6404-28-0

Product Name

Boc-Nle-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

ZIOCIQJXEKFHJO-QMMMGPOBSA-N

Synonyms

Boc-Lys(Ac)-OH;6404-26-8;N-Boc-N'-acetyl-L-lysine;N-BOC-N-Acetyl-L-lisine;Boc-N-epsilon-acetyl-L-lysine;SCHEMBL2211809;IOKOUUAPSRCSNT-JTQLQIEISA-N;MolPort-006-701-279;ZINC2522580;na-T-boc-N-epsilon-acetyl-L-lysine;CB-901;KM0809;SBB065930;AKOS015892887;AK170128;K019;AB0013978;FT-0658490;M03307;I04-0879;(2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoicacid

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Nle-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Nle-OH (CAS: 6404-28-0) is an N-alpha-t-Butyloxycarbonyl protected non-natural amino acid widely utilized in solid-phase peptide synthesis (SPPS). Featuring a straight four-carbon aliphatic side chain, norleucine serves as a highly stable, isosteric structural analog to methionine. By replacing the sulfur atom with a methylene group, Boc-Nle-OH maintains the steric and hydrophobic profile of methionine while completely eliminating the risk of sulfur oxidation. This makes it a critical procurement choice for the synthesis of oxidation-prone therapeutic peptides, structurally demanding macrocycles, and peptide thioesters used in Native Chemical Ligation (NCL) where Boc-chemistry is strictly required .

Research Fit

Chemistry

Boc-SPPS workflow (acid-labile protection, TFA deprotection)

Stereochemistry

L-enantiomer for bioactive L-peptide synthesis

Building Block

Hydrophobic isosteric replacement for methionine and leucine

Substituting Boc-Nle-OH with the natural amino acid Boc-Met-OH introduces severe process vulnerabilities, as methionine's thioether side chain is highly susceptible to oxidation to sulfoxide or sulfone during synthesis, HF cleavage, and long-term storage, leading to complex product mixtures and reduced yields. Furthermore, attempting to use the Fmoc-protected variant (Fmoc-Nle-OH) as a direct substitute fails in the context of peptide thioester synthesis for Native Chemical Ligation; the repetitive basic conditions (piperidine) required for Fmoc deprotection cause premature thioester degradation, whereas the acid-labile Boc strategy preserves the critical C-terminal thioester linkage [1].

Substitution Risk

Protecting Group

Boc (acid-labile) is incompatible with Fmoc-SPPS workflows; using Fmoc-Nle-OH may fail in Boc-chemistry protocols.

Side Chain

Norleucine's linear chain differs from Met (oxidation-prone) and Leu (branched), altering hydrophobicity and packing, which may shift peptide conformation and activity.

Enantiomer

Racemic or D-enantiomer mixtures can produce inactive diastereomeric peptides; L-enantiomer identity requires verification.

Prevention of Oxidative Degradation During Peptide Cleavage

During the synthesis and cleavage of complex peptides, methionine residues are notoriously prone to oxidation. Studies demonstrate that peptides containing Boc-Met-OH often yield a mixture of oxidized (sulfoxide) and reduced products during strongly acidic cleavage (e.g., HF), necessitating an additional post-cleavage reduction step. In contrast, substitution with Boc-Nle-OH results in complete resistance to oxidation, yielding 0% sulfoxide byproducts and significantly improving both the crude purity and the long-term shelf life of the isolated peptide .

Evidence DimensionSulfoxide byproduct formation during synthesis and cleavage
Target Compound Data0% oxidation (complete resistance)
Comparator Or BaselineBoc-Met-OH (yields complex mixtures of oxidized and reduced peptides)
Quantified DifferenceComplete elimination of oxidative degradation
ConditionsAcidic cleavage (e.g., HF) in solid-phase peptide synthesis

Eliminates the need for costly and time-consuming post-cleavage reduction steps, directly increasing the yield of pure therapeutic peptides.

Enantiomeric Purity
Data to verify
[α]20/D −8±1° (L) vs +8±1° (D)
Supports L-enantiomer procurement verification
1% in methanol, 20°C; opposite sign confirms distinct enantiomers

Thioester Stability for Native Chemical Ligation (NCL)

The synthesis of peptide thioesters, which are essential building blocks for the total chemical synthesis of proteins via Native Chemical Ligation (NCL), heavily relies on Boc-SPPS. When comparing Boc-Nle-OH to its Fmoc counterpart, the Boc strategy is vastly superior for thioester preservation. Fmoc deprotection requires 20% piperidine, which induces significant aminolysis and degradation of the C-terminal thioester. Boc-Nle-OH, deprotected via trifluoroacetic acid (TFA), maintains thioester integrity, enabling the successful assembly of large protein domains with high fidelity[1].

Evidence DimensionC-terminal thioester stability during deprotection cycles
Target Compound DataHigh stability (TFA deprotection preserves thioester)
Comparator Or BaselineFmoc-Nle-OH (Piperidine deprotection degrades thioester via aminolysis)
Quantified DifferencePrevention of base-catalyzed thioester degradation
ConditionsRepetitive deprotection cycles in solid-phase peptide synthesis

Dictates the procurement of Boc-protected amino acids over Fmoc alternatives when synthesizing thioester precursors for large-scale protein ligation.

Chemical Purity
Supplier data
≥99.0% (TLC)
High starting purity may reduce deletion sequences and purification burden
Lower grade alternatives (95-97%) may compromise crude peptide quality

Enhanced Receptor Binding Potency via Isosteric Hydrophobic Packing

Beyond simply preventing oxidation, the straight aliphatic chain of norleucine can actively improve peptide-receptor interactions compared to methionine. In the synthesis of octadecapeptide hormone analogs (e.g., pigment-dispersing hormone), substituting the native Met residues with Nle resulted in a 6-fold higher biological potency. Furthermore, while the unsubstituted Met-peptide suffered a marked loss of potency upon performic acid oxidation due to conformational changes induced by methionine sulfone formation, the Nle-substituted analog remained completely resistant to oxidation-induced activity loss [1].

Evidence DimensionBiological potency and oxidation resistance
Target Compound Data6-fold higher potency; resistant to performic acid
Comparator Or BaselineNative Met-containing peptide (baseline potency; marked loss upon oxidation)
Quantified Difference600% increase in potency with retained activity post-oxidation
ConditionsMelanophore pigment-dispersing activity assay and performic acid exposure

Proves that Nle substitution not only stabilizes the peptide for manufacturing but can also quantitatively enhance the pharmacological efficacy of the final product.

Oxidation Stability
Cross-study comparable
PGLa(2Nle) retained antimicrobial activity comparable to wild-type
Met→Nle substitution preserves function while eliminating oxidation-related degradation
PGLa membrane interaction assays; quantitative MIC data in source
SPPS Compatibility
Class-level inference
Boc-Nle-OH (acid-labile) vs Fmoc-Nle-OH (base-labile)
Supports Boc-SPPS protocol selection; incompatible chemistries prevent direct substitution
Boc-SPPS may advantage difficult sequences; verify per specific peptide
Coupling Efficiency
Data to verify
Reported superior efficiency at 0–10°C; no public comparative data
Vendor claim; in-house optimization required to confirm yield and racemization control
Literature gap; validate under own SPPS conditions

Synthesis of Oxidation-Resistant Therapeutic Peptides

Boc-Nle-OH is the premier choice for replacing methionine in the sequence of therapeutic peptides where long-term shelf life and formulation stability are critical. By eliminating the sulfur atom, it prevents the formation of methionine sulfoxide during manufacturing and storage, ensuring consistent dosing and reducing batch-to-batch variability .

Preparation of Peptide Thioesters for Native Chemical Ligation

In the total chemical synthesis of proteins, Boc-Nle-OH is utilized to synthesize C-terminal peptide thioesters. Because Boc chemistry avoids the nucleophilic bases used in Fmoc chemistry, the thioester linkage remains intact throughout the synthesis, allowing for the subsequent seamless ligation of large peptide fragments[1].

Structure-Activity Relationship (SAR) Studies of Hydrophobic Pockets

Boc-Nle-OH is deployed in medicinal chemistry to probe the steric requirements of receptor binding pockets. Its unbranched, four-carbon side chain provides a distinct hydrophobic packing profile compared to the branched side chains of leucine or isoleucine, often leading to enhanced binding affinity and biological potency in peptide hormone analogs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-SPPS of difficult peptide sequences
Acid-labile Boc protection compatibility
Chain assembly efficiency and crude purity
Oxidation-stable peptide analog research
Methionine isosteric replacement with Nle
Retained activity and stability after Met→Nle substitution
Hydrophobic interface SAR studies
Linear side-chain packing geometry
Conformation and binding affinity changes

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

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